1-Methylthio-2-propanone

Description

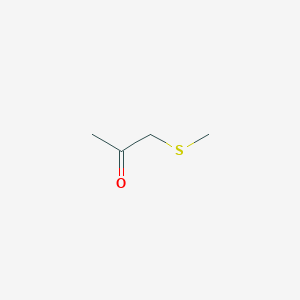

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFADLGENFFWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161572 | |

| Record name | 1-Methylthio-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with odour of melon | |

| Record name | 1-Methylthio-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

35.00 to 40.00 °C. @ 15.00 mm Hg | |

| Record name | (Methylthio)acetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | (Methylthio)acetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Methylthio-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.973 | |

| Record name | 1-Methylthio-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14109-72-9 | |

| Record name | 1-(Methylthio)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14109-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylthio-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014109729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthio-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLTHIO-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6V0DW7BQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Methylthio)acetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Methylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (methylthio)acetone, also known as 1-(methylthio)propan-2-one. The information presented is intended for a technical audience and includes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate laboratory synthesis.

Introduction

(Methylthio)acetone (C₄H₈OS) is a sulfur-containing ketone with applications as a flavoring agent and as an intermediate in organic synthesis. Its structure, featuring both a keto group and a thioether, makes it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide will explore the two most prominent synthetic routes to this compound: the Pummerer rearrangement of isopropyl methyl sulfoxide and the nucleophilic substitution of chloroacetone.

Synthesis Pathway 1: The Pummerer Rearrangement

The Pummerer rearrangement is a classic organic reaction that converts a sulfoxide with at least one α-hydrogen into an α-acyloxythioether.[1][2][3] Subsequent hydrolysis of this intermediate yields the desired ketone. This multi-step pathway to (methylthio)acetone begins with the oxidation of a suitable sulfide precursor.

Step 1: Oxidation of Isopropyl Methyl Sulfide

The logical starting material for this pathway is isopropyl methyl sulfide (2-(methylthio)propane). This sulfide is first oxidized to the corresponding sulfoxide, methyl propan-2-yl sulfoxide. Several methods are available for the selective oxidation of sulfides to sulfoxides, with common reagents including sodium periodate and hydrogen peroxide.[4][5]

Reaction: CH₃SCH(CH₃)₂ + [O] → CH₃S(O)CH(CH₃)₂

Step 2: Pummerer Rearrangement of Methyl Propan-2-yl Sulfoxide

The synthesized methyl propan-2-yl sulfoxide is then subjected to the Pummerer rearrangement.[1][2][3] In the presence of an activating agent, typically acetic anhydride, the sulfoxide rearranges to form 2-acetoxy-2-(methylthio)propane.

Reaction: CH₃S(O)CH(CH₃)₂ + (CH₃CO)₂O → CH₃SC(OCOCH₃)(CH₃)₂ + CH₃COOH

Step 3: Hydrolysis of 2-Acetoxy-2-(methylthio)propane

The final step is the hydrolysis of the α-acyloxythioether intermediate to yield (methylthio)acetone. This can be achieved under either acidic or basic conditions.

Reaction: CH₃SC(OCOCH₃)(CH₃)₂ + H₂O → CH₃SCH₂C(O)CH₃ + CH₃COOH

Mechanism of the Pummerer Rearrangement Pathway

The mechanism of the Pummerer rearrangement involves the acylation of the sulfoxide oxygen by acetic anhydride, forming an O-acylsulfonium species. Subsequent deprotonation at the α-carbon leads to the formation of a thionium ion intermediate. This intermediate is then attacked by the acetate ion to yield the α-acyloxythioether.[2][3]

Caption: Mechanism of the Pummerer Rearrangement.

Synthesis Pathway 2: Nucleophilic Substitution of Chloroacetone

A more direct route to (methylthio)acetone involves the nucleophilic substitution of a halogen on an acetone derivative with a methylthiolate source. The most common approach utilizes chloroacetone and sodium thiomethoxide.[6][7]

Reaction: CH₃C(O)CH₂Cl + NaSCH₃ → CH₃C(O)CH₂SCH₃ + NaCl

Preparation of Sodium Thiomethoxide

Sodium thiomethoxide can be prepared by reacting methanethiol with a strong base like sodium hydride or sodium hydroxide.[6] For laboratory-scale synthesis, it can also be generated in situ.

Reaction: CH₃SH + NaOH → NaSCH₃ + H₂O

Mechanism of Nucleophilic Substitution

This reaction proceeds via a standard Sₙ2 mechanism. The thiomethoxide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the C-S bond.

Caption: Sₙ2 Mechanism for the synthesis of (methylthio)acetone.

Quantitative Data

The following table summarizes the key quantitative data for the two primary synthesis pathways. Please note that yields can vary based on reaction scale and purification methods.

| Pathway | Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Pummerer Rearrangement | 1. Oxidation | Isopropyl methyl sulfide | Sodium periodate, Methanol/Water | 0 - 25 | 2 - 4 | ~90-95 |

| 2. Rearrangement | Methyl propan-2-yl sulfoxide | Acetic anhydride | 100 - 140 | 1 - 3 | ~70-80 | |

| 3. Hydrolysis | 2-Acetoxy-2-(methylthio)propane | Aq. HCl or NaOH | 25 - 50 | 1 - 2 | ~80-90 | |

| Nucleophilic Substitution | 1. Thiolate Formation | Methanethiol | Sodium hydroxide, Methanol | 0 - 25 | 0.5 - 1 | In situ |

| 2. Substitution | Chloroacetone, Sodium thiomethoxide | Methanol or DMF | 25 - 60 | 2 - 6 | ~85-95 |

Experimental Protocols

Pathway 1: Pummerer Rearrangement

Step 1: Oxidation of Isopropyl Methyl Sulfide to Methyl Propan-2-yl Sulfoxide [4][5]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropyl methyl sulfide (1 equivalent) in a 1:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium periodate (1.1 equivalents) in water to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the precipitated sodium iodate.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

Step 2: Pummerer Rearrangement of Methyl Propan-2-yl Sulfoxide [1][2]

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl propan-2-yl sulfoxide (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the reaction mixture to 120-140 °C and stir for 1-3 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess acetic anhydride under reduced pressure. The residue is the crude 2-acetoxy-2-(methylthio)propane.

Step 3: Hydrolysis to (Methylthio)acetone

-

To the crude 2-acetoxy-2-(methylthio)propane, add a 1 M aqueous solution of hydrochloric acid or sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to 50 °C for 1-2 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, neutralize the solution if necessary.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (methylthio)acetone by vacuum distillation.

Pathway 2: Nucleophilic Substitution

Synthesis of (Methylthio)acetone from Chloroacetone and Sodium Thiomethoxide [6][7]

-

In a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium thiomethoxide by cautiously adding methanethiol (1.05 equivalents) to a solution of sodium hydroxide (1 equivalent) in methanol at 0 °C.

-

To this solution, add a solution of chloroacetone (1 equivalent) in methanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter off the precipitated sodium chloride.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation.

Experimental Workflow Diagrams

Caption: Workflow for the Pummerer Rearrangement Pathway.

References

Spectroscopic Profile of 1-Methylthio-2-propanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methylthio-2-propanone (CAS No. 14109-72-9), a compound of interest for researchers in flavor science, organic synthesis, and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols, to support advanced research and quality control applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum identifies the number of distinct proton environments and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | No. of Protons | Assignment |

| 2.15 | Singlet | 3 | CH₃-S |

| 2.33 | Singlet | 3 | CH₃-C=O |

| 3.25 | Singlet | 2 | S-CH₂-C=O |

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 15.2 | CH₃-S |

| 29.1 | CH₃-C=O |

| 43.1 | S-CH₂-C=O |

| 205.0 | C=O |

NMR Experimental Protocol

The NMR spectra were acquired using the following experimental setup:

-

Instrument: JEOL EX-90 Spectrometer

-

Frequency: 90 MHz for ¹H NMR, 22.5 MHz for ¹³C NMR

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: Tetramethylsilane (TMS) was used as an internal standard, with its signal set to 0.00 ppm.

-

Technique: For the ¹³C NMR spectrum, complete proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H Stretch (Aliphatic) |

| 1710 | Strong | C=O Stretch (Ketone) |

| 1420 | Medium | C-H Bend (CH₂) |

| 1360 | Medium | C-H Bend (CH₃) |

| 1140 | Medium | C-S Stretch |

IR Experimental Protocol

The IR spectrum was obtained according to the following procedure:

-

Instrument: JASCO Corporation FT/IR-410 Spectrometer

-

Technique: A liquid film of the neat compound was prepared between two potassium bromide (KBr) plates.

-

Measurement Mode: The spectrum was recorded in transmittance mode.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight of the compound and its fragmentation pattern upon ionization, aiding in structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 35 | [M]⁺ (Molecular Ion) |

| 61 | 100 | [CH₃SCH₂]⁺ (Base Peak) |

| 43 | 85 | [CH₃CO]⁺ |

| 46 | 25 | [CH₂S]⁺ |

| 45 | 20 | [CHS]⁺ |

MS Experimental Protocol

The mass spectrum was acquired using the following methodology:

-

Instrument: Hitachi M-80B Mass Spectrometer

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Inlet System: The sample was introduced via a gas chromatography (GC) system to ensure purity before entering the mass spectrometer.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 1-Methylthio-2-propanone: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylthio-2-propanone, a sulfur-containing ketone, is a versatile organic compound with applications ranging from flavor and fragrance to a potential building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Physical and Chemical Properties

This compound, also known as (methylthio)acetone, is a colorless to pale yellow liquid with a characteristic melon-like odor.[1] It is soluble in alcohol and slightly soluble in water.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈OS | [2] |

| Molecular Weight | 104.17 g/mol | [1] |

| CAS Number | 14109-72-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Melon-like | [1] |

| Boiling Point | 144 °C at 760 mmHg | [2] |

| 69-70 °C at 30 mmHg | [4] | |

| Density | 0.985 g/cm³ | [2] |

| Refractive Index | 1.4740 | [2] |

| Flash Point | 42.8 °C | [2] |

| Solubility | Soluble in alcohol, slightly soluble in water | [2][3] |

| Vapor Pressure | 5.19 mmHg at 25°C | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between chloroacetone and sodium thiomethoxide.[2]

Reaction:

Materials:

-

Chloroacetone (stabilized)

-

Sodium thiomethoxide (sodium methanethiolate)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Caution: Chloroacetone is a lachrymator and toxic. Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer, suspend sodium thiomethoxide (1.0 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Chloroacetone: Cool the suspension to 0 °C using an ice bath. Dissolve chloroacetone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the chloroacetone solution dropwise to the stirred suspension of sodium thiomethoxide over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[5][6][7][8]

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher Scientific).

-

Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation:

-

For neat samples, dilute with a suitable solvent such as dichloromethane or ethyl acetate.

-

For complex matrices (e.g., food, biological samples), a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][9]

GC-MS Parameters (General Guidance):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

The expected mass spectrum of this compound would show a molecular ion peak at m/z 104, along with characteristic fragment ions.

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

Sample Preparation:

-

Dissolve a small amount of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Singlet around δ 2.1-2.3 ppm (3H, -S-CH₃ ).

-

Singlet around δ 2.3-2.5 ppm (3H, -C(O)-CH₃ ).

-

Singlet around δ 3.2-3.4 ppm (2H, -S-CH₂ -C(O)-).

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Signal around δ 15-20 ppm (-S-C H₃).

-

Signal around δ 28-32 ppm (-C(O)-C H₃).

-

Signal around δ 45-50 ppm (-S-C H₂-C(O)-).

-

Signal around δ 205-210 ppm (-C =O).

Biological Activity and Relevance to Drug Development

Currently, the publicly available scientific literature on the specific biological activities and signaling pathway interactions of this compound is limited. Its primary documented use is as a flavoring agent in the food industry, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding it poses no safety concern at current intake levels.[1]

One study on a related compound, 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-, indicated moderate acute oral toxicity in rats, but it is important to note that this is a structurally different molecule.[10]

While direct evidence is scarce, the presence of a reactive ketone and a sulfur atom in the structure of this compound suggests potential for interaction with biological systems. Thioether compounds are known to be involved in various biological processes, and some are investigated for their potential in proteomics research.[11]

For drug development professionals, this compound could be considered as a starting material or a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Further research, including cytotoxicity assays, enzymatic assays, and cell-based signaling pathway studies, would be necessary to elucidate any specific biological effects.[12][13][14][15]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

The following diagram outlines the typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physical and chemical properties. While its current applications are primarily in the flavor industry, its chemical structure presents opportunities for its use as a precursor in the development of novel molecules with potential biological activity. This guide provides the foundational knowledge and experimental protocols necessary for researchers and scientists to work with this compound and explore its potential in various fields, including drug discovery and development. Further investigation into its biological effects is warranted to fully understand its potential applications.

References

- 1. This compound | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. attractivejournal.com [attractivejournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. scbt.com [scbt.com]

- 12. longdom.org [longdom.org]

- 13. mdpi.com [mdpi.com]

- 14. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylthio-2-propanone (CAS Number 14109-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylthio-2-propanone, also known as (Methylthio)acetone, is a sulfur-containing organic compound with the chemical formula C₄H₈OS.[1] It is a colorless to pale yellow liquid characterized by a distinct melon-like odor.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and development, particularly in the fields of proteomics and as a potential antimicrobial agent. While it is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, this guide will delve into the specific, albeit emerging, applications that are of most interest to the scientific community.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₄H₈OS | [1] |

| Molecular Weight | 104.17 g/mol | [2] |

| CAS Number | 14109-72-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Melon-like | [2][3] |

| Density | 1.023 g/cm³ | [5] |

| Boiling Point | 69-70 °C at 30 mmHg | [5] |

| Flash Point | 52 °C | [5] |

| Refractive Index (n20/D) | 1.474 | [5] |

| Solubility | Soluble in alcohol, slightly soluble in water | [6] |

| InChIKey | UKFADLGENFFWHR-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)CSC | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of available data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 104, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with its structure, with a prominent peak at m/z 43, which can be attributed to the acetyl cation ([CH₃CO]⁺), and another significant peak at m/z 61, likely corresponding to the [CH₃SCH₂]⁺ fragment.[2][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted ¹H NMR spectra suggest the presence of a singlet for the methyl protons of the acetyl group, a singlet for the protons of the methylthio group, and a singlet for the methylene protons adjacent to the carbonyl and sulfur atoms.

-

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the methyl carbon of the acetyl group, the carbonyl carbon, the methylene carbon, and the methyl carbon of the thioether.[2][9] The carbonyl carbon signal appears significantly downfield, which is characteristic of a ketone.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong absorption band characteristic of a ketone carbonyl group (C=O) stretching vibration.

Synthesis

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses.[10] The method involves the reaction of chloroacetone with sodium methanethiolate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

Sodium methanethiolate (NaSCH₃)

-

Chloroacetone

-

Methanol (absolute)

-

Celite

Procedure:

-

A solution of sodium methanethiolate is prepared in absolute methanol.

-

The solution is cooled in an ice bath, and chloroacetone is added dropwise to the stirred solution over a period of 1 hour.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

-

The resulting suspension, containing precipitated inorganic salts, is filtered through a pad of Celite.

-

The filter cake is washed with two portions of absolute methanol.

-

The methanol is removed from the combined filtrates by distillation.

-

The remaining residue is distilled to yield this compound.

Expected Yield: 74–76%

Applications in Research and Drug Development

While broadly used as a synthetic intermediate, this compound has specific applications and potential uses in proteomics and as an antimicrobial agent.

Proteomics Research: A Thioether for Cysteine Modification

This compound is described as a thioether compound for proteomics research.[11] Its chemical structure, featuring a ketone and a thioether, suggests its potential as an alkylating agent for nucleophilic amino acid residues, particularly cysteine.[12][13]

Logical Relationship: Alkylation of Cysteine Residues

The thiol group of cysteine is a potent nucleophile in its deprotonated thiolate form and can react with electrophilic centers.[14][15] The α-carbon to the carbonyl group in this compound can act as an electrophile, leading to the formation of a stable thioether bond with the cysteine residue. This covalent modification is a common strategy in proteomics for blocking free cysteine residues to prevent disulfide bond formation and for introducing tags for protein identification and quantification.[12][13][16]

Experimental Workflow: Proteomics Application

A general workflow for using an alkylating agent like this compound in a bottom-up proteomics experiment would involve the following steps.

Potential as an Antimicrobial Agent

The presence of a thioether moiety in this compound suggests potential antimicrobial activity. While direct studies on this compound are limited, research on other thioether-containing molecules, such as 1,3,4-oxadiazole thioethers and macrolide derivatives, has demonstrated their efficacy against various bacterial strains.[17][18][19]

Potential Mechanism of Action

The antibacterial mechanism of related thioether compounds has been investigated using proteomics and activity-based protein profiling. These studies suggest that such compounds can interfere with critical bacterial pathways, including:

-

Two-component regulatory systems

-

Flagellar assembly

-

Bacterial secretion systems

-

Quorum sensing

-

ABC transporters[17]

The electrophilic nature of this compound could also contribute to its antimicrobial effect by reacting with and inactivating essential bacterial proteins and enzymes that contain nucleophilic residues like cysteine.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To evaluate the antibacterial activity of this compound, a standard microbroth dilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[20][21][22][23][24]

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a versatile chemical with established use as a synthetic intermediate and flavoring agent. This guide has highlighted its significant potential for more specialized applications in proteomics research as a cysteine-modifying agent and as a candidate for antimicrobial drug discovery. The provided experimental protocols for its synthesis and for the evaluation of its potential biological activities offer a starting point for researchers interested in exploring the utility of this compound. Further investigation is warranted to fully elucidate its mechanism of action in biological systems and to explore the development of its derivatives for therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.udd.cl [repositorio.udd.cl]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylthio-2-propanone for Researchers and Drug Development Professionals

An essential building block in modern chemistry, 1-Methylthio-2-propanone, also known as (Methylthio)acetone, is a versatile ketone with significant applications across various scientific disciplines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a sulfur-containing organic compound that is structurally an acetone derivative with a methylthio group attached to the alpha-carbon.[1] Its systematic IUPAC name is 1-(methylsulfanyl)propan-2-one.[2][] Due to its diverse applications and historical usage, it is known by a variety of synonyms. A comprehensive list of these is provided in Table 1 for clear identification and cross-referencing in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Name | Identifier | Reference |

| This compound | Common Name | [2][4] |

| (Methylthio)acetone | Common Name | [2][][5] |

| 1-(Methylsulfanyl)propan-2-one | IUPAC Name | [2][] |

| Acetonyl methyl sulfide | Synonym | [] |

| 2-Thia-4-pentanone | Synonym | [2][] |

| 1-(Methylthio)acetone | Synonym | [6] |

| alpha-(Methylthio)acetone | Synonym | [2] |

| alpha-(Methylthio)propanone | Synonym | [2] |

| Methylthioacetone | Synonym | [6] |

| 2-Propanone, 1-(methylthio)- | CAS Index Name | [2] |

| CAS Number | 14109-72-9 | [2][4] |

| FEMA Number | 3882 | [2] |

| UNII | S6V0DW7BQA | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application in synthesis, and for predicting its behavior in biological systems. This compound exists as a colorless to pale yellow liquid and is characterized by a distinct melon-like odor.[4][7] It is soluble in alcohol and slightly soluble in water.[4][8] A summary of its key quantitative properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H8OS | [2][5] |

| Molecular Weight | 104.17 g/mol | [2][5] |

| Boiling Point | 69-70 °C at 30 mmHg | [4] |

| Density | 1.023 g/cm³ | [4] |

| Refractive Index | 1.4740 | [4] |

| Flash Point | 52 °C | [4] |

| LogP | 0.49 | [4] |

| Vapor Pressure | 5.19 mmHg at 25°C | [1] |

| Water Solubility | Soluble in alcohol and slightly soluble in water | [4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable halo-acetone with a methyl mercaptan source. A general and efficient laboratory-scale protocol is detailed below.

Synthesis from Chloroacetone and Sodium Thiomethoxide

This method involves the reaction of chloroacetone with sodium thiomethoxide, which can be prepared in situ from sodium methoxide and methyl mercaptan or purchased directly.

Experimental Protocol:

-

Materials: Chloroacetone, Sodium thiomethoxide (or Sodium methoxide and Methyl mercaptan), and a suitable aprotic solvent (e.g., anhydrous methanol or tetrahydrofuran).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of chloroacetone to the cooled solution dropwise with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by vacuum distillation.

-

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in various sectors, including the pharmaceutical, agrochemical, and dyestuff industries.[4][8]

Role in Organic Synthesis

Its ketone and alpha-methylthio functionalities make it a versatile precursor for the synthesis of more complex molecules. The ketone group can undergo a wide range of reactions, including reductions, Grignard reactions, and Wittig reactions, to introduce further structural diversity. The sulfur atom can also be a site for further chemical modification.

Diagram 2: Reactivity of this compound

Caption: Key reactions of the ketone group in this compound.

Applications in the Flavor and Fragrance Industry

With its characteristic melon-like scent, this compound is utilized as a flavoring agent in the food industry.[7][8] It is recognized as a flavor ingredient by the Flavor and Extract Manufacturers Association (FEMA).[2]

Potential in Proteomics Research

Some suppliers list this compound as a thioether compound for proteomics research.[5] While specific, detailed applications in published literature are scarce, its structure suggests potential use as a chemical probe or building block in the synthesis of more complex probes for studying protein modifications and interactions. A generalized workflow for a bottom-up proteomics experiment where such a compound could be utilized is depicted below.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14109-72-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-methyl thio-2-propanone, 14109-72-9 [thegoodscentscompany.com]

- 7. ulprospector.com [ulprospector.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

1-Methylthio-2-propanone: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylthio-2-propanone (CAS No. 14109-72-9), a versatile thioether compound with applications in organic synthesis, proteomics research, and the flavor industry. This document consolidates critical information regarding its safety, handling, and disposal, as outlined in its Material Safety Data Sheet (MSDS). Additionally, it presents a summary of its physicochemical properties and a plausible experimental protocol for its synthesis. This guide is intended to serve as an essential resource for laboratory personnel, researchers, and professionals in drug development to ensure the safe and effective use of this compound.

Introduction

This compound, also known as (Methylthio)acetone, is a sulfur-containing organic compound with the molecular formula C₄H₈OS.[1][2][3] It is recognized for its utility as an intermediate in various organic syntheses and has been identified as a component for proteomics research.[3] Furthermore, it is used as a flavoring agent in the food industry, with a safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1][4] This guide aims to provide in-depth technical information to facilitate its safe handling and application in a research and development setting.

Safety and Handling (MSDS Information)

The safe handling of this compound is paramount. The following information is derived from its Material Safety Data Sheet (SDS).

Hazard Identification

This compound is classified as a flammable liquid and vapor.[1]

-

GHS Classification: Flammable liquids, Category 3.[1]

-

Hazard Statement: H226: Flammable liquid and vapor.[1]

-

Signal Word: Warning.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is required when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

Spills and Leaks

-

Procedure: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈OS | [1][2][3] |

| Molecular Weight | 104.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Melon-like | [2] |

| Boiling Point | 144 °C at 760 mmHg | |

| Flash Point | 42.8 °C | |

| Density | 0.985 g/cm³ | |

| Solubility | Soluble in alcohol, slightly soluble in water. | |

| Vapor Pressure | 5.19 mmHg at 25 °C | |

| Refractive Index | 1.4740 |

Experimental Protocols

Synthesis of this compound

A plausible and commonly cited method for the synthesis of this compound is the nucleophilic substitution reaction between chloroacetone and sodium thiomethoxide.[1]

Reaction Scheme:

Methodology:

-

Materials:

-

Chloroacetone

-

Sodium thiomethoxide

-

Anhydrous solvent (e.g., acetone or ethanol)

-

Stirring apparatus

-

Reaction flask

-

Condenser

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve sodium thiomethoxide in the chosen anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetone to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., several hours to overnight) to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the resulting sodium chloride precipitate can be removed by filtration.

-

The filtrate, containing the product, can then be purified. A common method is distillation under reduced pressure to isolate the this compound.

-

Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for yield and purity.

Applications and Biological Activity

Use in Organic Synthesis and Research

Flavoring Agent

As previously mentioned, this compound is used as a flavoring agent. The JECFA has evaluated its safety for this purpose and concluded that it does not pose a safety concern at current intake levels.[1][4]

Drug Development and Signaling Pathways

Despite its potential as a building block in organic synthesis, a comprehensive search of publicly available scientific literature did not yield specific information on the use of this compound in drug development programs or its interaction with any biological signaling pathways. Researchers interested in these applications would need to conduct exploratory studies.

Logical Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for the safe handling and utilization of this compound in a laboratory setting.

Conclusion

This compound is a chemical with established applications in organic synthesis and the flavor industry. This guide has provided essential information on its safe handling, physical and chemical properties, and a potential synthetic route. While its use in proteomics and drug development is suggested, a lack of detailed, publicly available experimental protocols in these areas indicates a potential for novel research and application development. Adherence to the safety guidelines outlined in this document is crucial for all personnel working with this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylthio-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methylthio-2-propanone (CAS RN: 14109-72-9). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective handling, storage, and application of this compound.

Chemical and Physical Properties

This compound, also known as (methylthio)acetone, is a colorless to pale yellow liquid with a characteristic melon-like odor.[1] It is a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H8OS | [1][2][3] |

| Molecular Weight | 104.17 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Melon-like | [1] |

| Boiling Point | 144 °C at 760 mmHg | [2] |

| Flash Point | 42.8 °C | [2] |

| Density | 0.985 g/cm³ | [2] |

| Solubility | Soluble in alcohol, slightly soluble in water. | [1][2] |

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in the public domain. However, its stability can be inferred from the chemical nature of its functional groups: a thioether and a ketone.

General Stability Considerations:

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, as with most organic compounds, prolonged exposure to high temperatures may lead to degradation.

-

Photostability: Exposure to light, particularly UV radiation, may initiate degradation pathways. It is advisable to store the compound in light-resistant containers.

-

Oxidative Stability: Thioethers are susceptible to oxidation.[4] The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents.

-

Hydrolytic Stability: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, beta-keto sulfides can undergo hydrolysis.[4][5]

Forced Degradation Studies: Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8] While specific forced degradation data for this compound is not readily available, a general approach for a compound of this nature would involve exposure to the stress conditions outlined in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours |

| Oxidation | 3-30% H2O2, at room temperature or slightly elevated temperature |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) for an extended period |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways can be postulated: oxidation of the thioether and reactions involving the ketone functionality.

References

- 1. This compound | 14109-72-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]

- 5. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. longdom.org [longdom.org]

The Dual-Faceted Reactivity of the Methylthio Group in Ketones: A Technical Guide for Drug Development Professionals

Abstract

The incorporation of the methylthio (-SCH₃) group into ketone scaffolds provides a versatile handle for synthetic transformations, profoundly influencing the molecule's reactivity at multiple sites. This technical guide offers an in-depth analysis of the methylthio group's role in directing the reactivity of ketones, with a focus on applications relevant to medicinal chemistry and drug development. We will explore reactions at the α-carbon, transformations involving the sulfur atom, and modifications of the carbonyl group itself. This document provides detailed experimental protocols for key reactions, summarizes quantitative data in tabular form, and uses process diagrams to illustrate complex chemical transformations and workflows.

Introduction

Ketones are fundamental building blocks in organic synthesis and are prevalent in a vast array of pharmaceuticals. The strategic functionalization of the ketone core allows for the fine-tuning of molecular properties, including potency, selectivity, and metabolic stability. The methylthio group, when positioned on a ketone, is not merely a passive substituent. It actively modulates the electronic and steric properties of the molecule, opening up unique synthetic pathways. Its ability to be oxidized to the corresponding sulfoxide and sulfone further expands its synthetic utility, particularly in the context of forming new carbon-carbon and carbon-heteroatom bonds. This guide will serve as a comprehensive resource for researchers leveraging the unique chemistry of methylthio ketones in their synthetic and drug discovery endeavors.

Synthesis of α-Methylthio Ketones

The primary method for synthesizing α-methylthio ketones involves the reaction of a ketone enolate with an electrophilic sulfur species or the reaction of β-keto esters with a sulfur source.

A selective method involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts). The choice of base equivalents is crucial for selectively yielding either α-thio esters or α-thio ketones.[1] For instance, using 2 equivalents of a base like NaOH with a β-keto ester and a Bunte salt can produce α-thio ketones in good yields.[1]

Table 1: Selected Synthesis of α-Thio Ketones from Ethyl Acetoacetate [1]

| Entry | Sulfur Source (Bunte Salt) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Sodium S-benzyl sulfurothioate | NaOH (2) | Toluene | 100 | 18 | 1-(Benzylthio)propan-2-one | 75 |

| 2 | Sodium S-benzyl sulfurothioate | KOH (2) | Toluene | 100 | 18 | 1-(Benzylthio)propan-2-one | 70 |

| 3 | Sodium S-octyl sulfurothioate | NaOH (2) | Toluene | 100 | 18 | 1-(Octylthio)propan-2-one | 65 |

Core Reactivity Pathways

The methylthio group imparts a tripartite reactivity pattern to the ketone, enabling reactions at the α-carbon, the sulfur atom, and the carbonyl group.

Figure 1. Logical relationship of reactivity sites in an α-methylthio ketone.

Reactivity at the α-Carbon

The sulfur atom influences the acidity of the adjacent α-protons. This allows for deprotonation to form an enolate, which can then react with various electrophiles.

-

Enolate Formation and Alkylation: The α-protons of ketones are acidic and can be removed by a base to form a nucleophilic enolate intermediate.[2] This enolate can then undergo Sₙ2 reactions with alkyl halides to form a new C-C bond at the α-position.[2] The presence of the α-methylthio group can stabilize the enolate intermediate. The regioselectivity of alkylation for unsymmetrical ketones can be controlled by reaction conditions; using a bulky base like LDA at low temperatures typically leads to the kinetic product (alkylation at the less substituted carbon), while higher temperatures can favor the thermodynamic product.[3]

-

α-Halogenation: Ketones can be halogenated at the alpha position under either acidic or basic conditions.[4] The reaction proceeds through an enol or enolate intermediate.[4] In acidic solution, typically only one α-hydrogen is replaced, as the introduced halogen atom is electron-withdrawing and deactivates the carbonyl oxygen towards further protonation.[4] Conversely, under basic conditions, subsequent halogenations are often faster.[4]

Reactivity Involving the Sulfur Atom

The sulfur atom is the most unique center of reactivity in methylthio ketones. It can be oxidized, and under certain conditions, the entire methylthio group can be converted into a good leaving group.

-

Oxidation to Sulfoxide and Sulfone: The methylthio group is readily oxidized to a methylsulfinyl (a sulfoxide) or a methylsulfonyl (a sulfone) group using common oxidizing agents like m-CPBA or hydrogen peroxide. This transformation is critical as it dramatically alters the chemical properties of the substituent.

-

The Pummerer Rearrangement: The Pummerer rearrangement is a classic reaction of sulfoxides bearing at least one α-hydrogen.[5] In the presence of an acid anhydride (like acetic anhydride), the sulfoxide rearranges to form an α-acyloxy thioether.[6] The reaction proceeds through the formation of a key thionium ion intermediate, which is then trapped by a nucleophile.[5][6] This reaction is a powerful tool for introducing functionality at the carbon atom adjacent to the sulfur.[7]

Figure 2. Simplified mechanism of the Pummerer Rearrangement.

-

The Methylthio Group as a Leaving Group Precursor: The methylthio group itself is a poor leaving group. However, upon oxidation to the methylsulfonyl (-SO₂Me) group, it is transformed into an excellent leaving group.[8] This is due to the ability of the sulfonyl group to stabilize the resulting negative charge through resonance across its two oxygen atoms.[8] This strategy is frequently employed in medicinal chemistry, particularly for creating targeted covalent inhibitors where a nucleophilic residue from a protein target displaces the sulfonyl group.[8]

Table 2: Comparison of Leaving Group Ability [8]

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Methylthio (-SMe) | Protonated Dimethyl Sulfide ((CH₃)₂SH⁺) | ~ -7 | Poor to Moderate |

| Methylsulfonyl (-SO₂Me) | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.9 | Excellent |

Reactivity at the Carbonyl Group

The methylthio group can exert a modest electronic influence on the carbonyl group, but typical ketone reactions like reduction and nucleophilic addition remain viable.

-

Reduction: The ketone's carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9] The choice of reagent is important; NaBH₄ is a milder reagent suitable for reducing ketones without affecting other sensitive functional groups.[9] In drug development, metabolic reduction of ketones is a common pathway that can be modulated by introducing steric hindrance near the carbonyl group.[10]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[11] This fundamental reactivity allows for the formation of a wide range of products, including cyanohydrins, hemiacetals, and imines.[12] The electron-donating nature of the alkyl and methylthio groups slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes, but nucleophilic addition reactions are still highly effective.[13]

Spectroscopic Properties

The identification of methylthio ketones is aided by characteristic spectroscopic signatures.

Table 3: Typical Spectroscopic Data for Methylthio Ketones [14][15][16]

| Technique | Feature | Typical Range / Shift | Notes |

|---|---|---|---|

| IR Spectroscopy | C=O stretch | 1710-1725 cm⁻¹ | Strong absorption. Position can be slightly lower if conjugated. |

| C-S stretch | 600-800 cm⁻¹ | Weak to medium absorption. | |

| ¹H NMR | S-CH₃ protons | 2.0-2.5 ppm | Singlet, typically sharp. |

| α-protons (next to C=O) | 2.2-2.7 ppm | Shift depends on substitution. | |

| ¹³C NMR | C=O carbon | 200-220 ppm | Deshielded, characteristic of ketones. |

| S-CH₃ carbon | 15-25 ppm | Shielded carbon signal. | |

| Mass Spectrometry | α-Cleavage | M⁺ - R• | Cleavage of the bond between the carbonyl and an adjacent carbon. |

| | McLafferty Rearrangement | | For ketones with a γ-hydrogen, results in fragmentation.[15] |

Applications in Drug Development

The unique reactivity of methylthio ketones makes them valuable intermediates in the synthesis of complex molecules and potential pharmacophores themselves.

-

Metabolic Regulation: The α-keto acid 2-keto-4-methylthiobutyrate (KMTB) is a key intermediate in the methionine salvage pathway.[17] It has been identified as a high-efficiency substrate for the co-repressor CtBP1, suggesting a link between gene repression and methionine metabolism.[17] Understanding the reactivity and biological role of such molecules can inform the design of drugs targeting metabolic pathways.

-

Bioactive Scaffolds: Steroids containing an α-methylthio ketone moiety have been synthesized and evaluated for biological activity.[18] This demonstrates the utility of introducing this functional group into known bioactive scaffolds to modulate their pharmacological profiles.

-

Covalent Inhibitors: As previously mentioned, the oxidation of the methylthio group to a methylsulfonyl group is a key strategy in designing targeted covalent inhibitors. The sulfonyl group acts as an electrophilic warhead that reacts with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.[8]

Figure 3. Workflow for using a methylthio ketone as a precursor for a covalent inhibitor.

Key Experimental Protocols

General Procedure for Synthesis of α-Thio Ketones from β-Keto Esters[1]

Objective: To synthesize 1-(benzylthio)propan-2-one from ethyl acetoacetate and sodium S-benzyl sulfurothioate.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

Sodium S-benzyl sulfurothioate (1.2 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask charged with ethyl acetoacetate and sodium S-benzyl sulfurothioate, add toluene as the solvent.

-

Add 2.0 equivalents of NaOH to the mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at 100 °C for 18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-(benzylthio)propan-2-one.

General Procedure for α-Alkylation of a Ketone[19]

Objective: To perform α-alkylation on a generic ketone using LDA and an alkyl halide.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.2 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv)

-

Ketone (1.0 equiv)

-

Alkyl halide (e.g., methyl iodide) (1.2 equiv)

-

Schlenk tube or similar flame-dried glassware under a nitrogen atmosphere

-

Syringes for transfer of reagents

Procedure:

-

To a Schlenk tube containing anhydrous THF under a nitrogen atmosphere, add diisopropylamine (1.2 equiv) at -78 °C (dry ice/acetone bath). Stir for 15 minutes.

-

Slowly add n-BuLi (1.1 equiv) dropwise and allow the solution to stir at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Add the ketone (1.0 equiv) slowly, dropwise, to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (alkyl halide, 1.2 equiv) slowly, dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 18 hours).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude α-alkylated ketone by column chromatography on silica gel.

Conclusion

The methylthio group is a powerful and versatile functional handle in ketone chemistry. It directs reactivity at the α-carbon through enolate formation, enables a host of transformations at the sulfur center via oxidation and rearrangement, and can be converted into a highly effective leaving group for applications in covalent drug design. A thorough understanding of these reactivity principles allows chemists to strategically employ methylthio ketones as valuable intermediates in the synthesis of complex, biologically active molecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full synthetic potential of this important class of compounds.

References

- 1. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 7. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jackwestin.com [jackwestin.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 2-Keto-4-methylthiobutyrate, an intermediate in the methionine salvage pathway, is a good substrate for CtBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthesis of the 2-alpha-methylthio derivatives of cortisone, hydrocortisone, and progesterone. The reaction of methanesulfenyl chloride with alkoxalylated steroid ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Heterocycles Using 1-Methylthio-2-propanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of various pharmaceutically relevant heterocycles, including thiophenes, pyrazoles, and thiazoles, utilizing 1-methylthio-2-propanone as a versatile starting material.

Introduction

This compound, also known as (methylthio)acetone, is a valuable bifunctional building block in organic synthesis.[1] Its structure, featuring a reactive ketone carbonyl group and an adjacent methylthio moiety, allows for a variety of chemical transformations. This document outlines its application in established multicomponent and cyclocondensation reactions to afford a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald three-component reaction is a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This compound serves as the ketone component, leading to the formation of 2-amino-4-methyl-5-(methylthio)thiophenes, which are valuable intermediates for further functionalization.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Gewald reaction using this compound.

| Entry | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Malononitrile | Morpholine | Ethanol | 50 | 3 | 85-95 |

| 2 | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 4 | 80-90 |

| 3 | Malononitrile | Triethylamine | DMF | RT | 6 | 75-85 |

Experimental Workflow: Gewald Reaction

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Protocol: Synthesis of 2-Amino-4-methyl-5-(methylthio)thiophene-3-carbonitrile

Materials:

-

This compound (1.04 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Elemental Sulfur (0.32 g, 10 mmol)

-

Morpholine (0.87 g, 10 mmol)

-

Ethanol (30 mL)

-

Water

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (30 mL).

-

Add morpholine (10 mmol) to the suspension with stirring.

-

Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from ethanol to obtain the pure 2-amino-4-methyl-5-(methylthio)thiophene-3-carbonitrile.

Synthesis of Substituted Pyrazoles